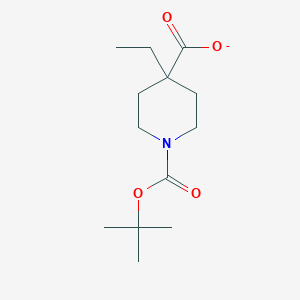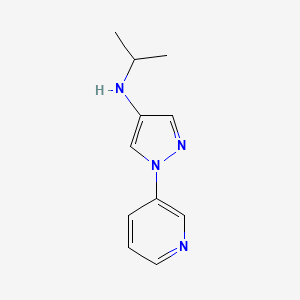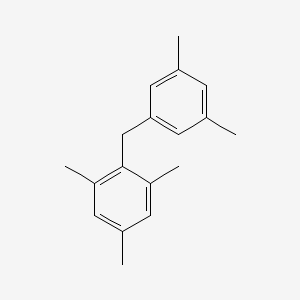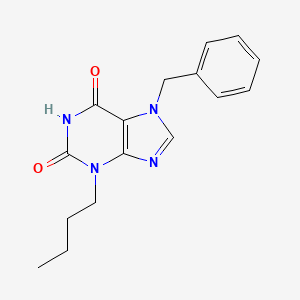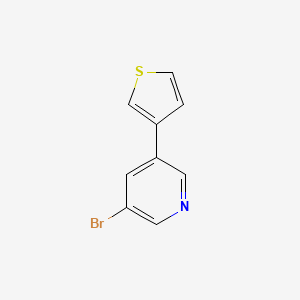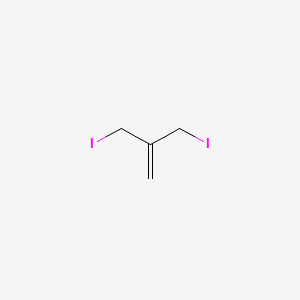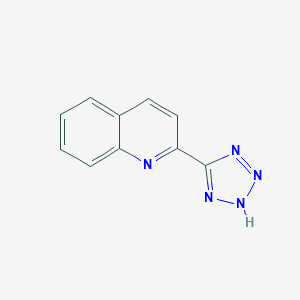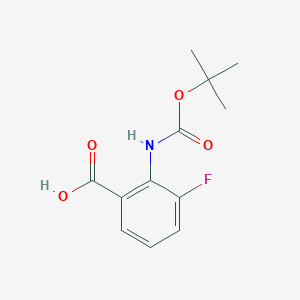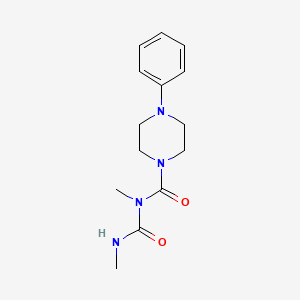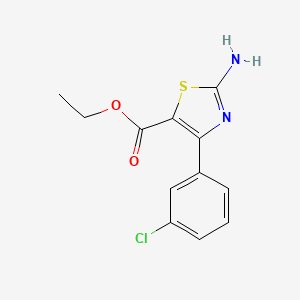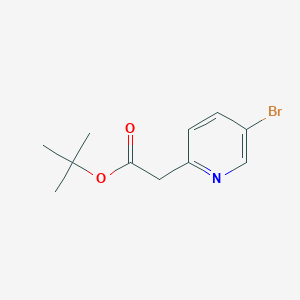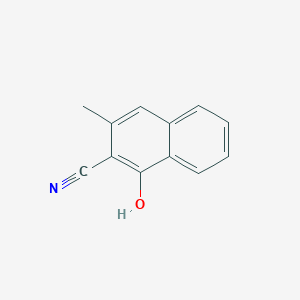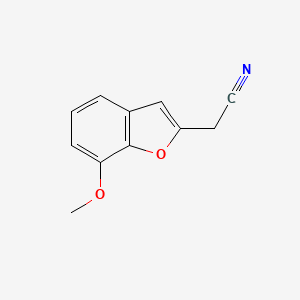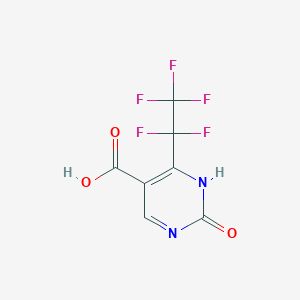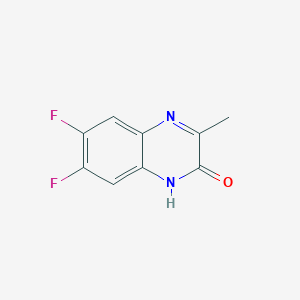
6,7-difluoro-3-methyl-1,2-dihydroquinoxalin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Difluoro-3-methyl-1H-quinoxalin-2-one is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-difluoro-3-methyl-1,2-dihydroquinoxalin-2-one can be achieved through various methods. One common approach involves the reaction of 6,7-difluoroquinoxalin-2-one with methylating agents. For instance, the compound can be synthesized by reacting 6,7-difluoroquinoxalin-2-one with methyl iodide in the presence of a base such as potassium carbonate in acetonitrile .
Another method involves the photoinitiated decarboxylative C3-difluoroarylmethylation of quinoxalin-2-one with potassium 2,2-difluoro-2-arylacetate in water at room temperature. This photoinduced reaction generates the desired product under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Difluoro-3-methyl-1H-quinoxalin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different quinoxaline derivatives.
Cyclization Reactions: The compound can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines, which can exhibit different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
6,7-Difluoro-3-methyl-1H-quinoxalin-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antibacterial, antifungal, and antiviral agent.
Biological Studies: It is used in biological studies to investigate its effects on different cellular pathways and molecular targets.
Industrial Applications: The compound is used in the development of new materials and chemical processes due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 6,7-difluoro-3-methyl-1,2-dihydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Difluoroquinoxalin-2-one: Lacks the methyl group at the 3 position but shares similar chemical properties.
6,7-Trifluoromethylquinoxalin-2-one: Contains a trifluoromethyl group instead of a difluoro group, leading to different biological activities.
3-Methylquinoxalin-2-one: Lacks the fluorine atoms at the 6 and 7 positions but has a similar core structure.
Uniqueness
6,7-Difluoro-3-methyl-1H-quinoxalin-2-one is unique due to the presence of both fluorine atoms and a methyl group, which enhance its chemical stability and biological activity. The combination of these substituents makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C9H6F2N2O |
|---|---|
Molekulargewicht |
196.15 g/mol |
IUPAC-Name |
6,7-difluoro-3-methyl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C9H6F2N2O/c1-4-9(14)13-8-3-6(11)5(10)2-7(8)12-4/h2-3H,1H3,(H,13,14) |
InChI-Schlüssel |
FMOBBPRFTMLFEM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC(=C(C=C2NC1=O)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


